

Application Notes and Protocols for JNK-IN-8

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), with IC50 values of 4.7 nM, 18.7 nM, and 1 nM for JNK1, JNK2, and JNK3, respectively.[1][2] It functions by covalently binding to a conserved cysteine residue (Cys154) in the ATP-binding pocket of the JNKs.[1] This irreversible binding makes JNK-IN-8 a valuable tool for investigating the physiological and pathological roles of the JNK signaling pathway, which is implicated in various cellular processes including inflammation, apoptosis, and cell proliferation. [3] Dysregulation of the JNK pathway has been linked to several diseases, including cancer and neurodegenerative disorders.[3] These application notes provide detailed protocols for the solubilization, preparation, and application of JNK-IN-8 in both in vitro and in vivo experimental settings.

Data Presentation JNK-IN-8 Solubility



Solvent	Solubility	Concentration (Molar)	Notes
DMSO	≥ 100 mg/mL[1][2]	~197 mM	Use fresh, anhydrous DMSO as the compound is moisture-sensitive.[1]
Ethanol	Insoluble[1]	-	Not a suitable solvent.
Water	Insoluble[1]	-	Not a suitable solvent for direct dissolution.

In Vivo Formulation Example

Component	Percentage Percentage	Purpose
DMSO	10%	Solubilizing agent
PEG300	40%	Co-solvent and vehicle
Tween-80	5%	Surfactant to improve solubility and stability
Saline (0.9% NaCl)	45%	Vehicle

This formulation yields a clear solution with a solubility of \geq 2.5 mg/mL (4.93 mM).[2] It is recommended to prepare this solution fresh for each experiment.

Experimental ProtocolsPreparation of JNK-IN-8 Stock Solution for In Vitro Use

- Reconstitution: To prepare a 10 mM stock solution, reconstitute 1 mg of JNK-IN-8 (Molecular Weight: 507.59 g/mol) in 197 μ L of fresh, anhydrous DMSO.[3]
- Dissolution: Gently warm the vial at 37°C for 10 minutes and vortex or sonicate briefly to ensure complete dissolution.[4]



 Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 year or at -80°C for up to 2 years.[2]

In Vitro Cell-Based Assay Protocol: Inhibition of c-Jun Phosphorylation

This protocol describes the assessment of JNK-IN-8's inhibitory activity on the JNK signaling pathway by measuring the phosphorylation of its direct substrate, c-Jun.

- Cell Culture: Plate cells (e.g., HeLa or A375) in a suitable culture vessel and grow to the desired confluency.
- Pre-treatment: Treat the cells with varying concentrations of JNK-IN-8 (e.g., 0.1 to 10 μM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.[3]
- Stimulation (Optional): To induce JNK pathway activation, cells can be stimulated with an appropriate agonist, such as anisomycin or UV radiation, for a specific duration.[5]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73)
 and total c-Jun overnight at 4°C.



- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Data Analysis: Quantify the band intensities for phospho-c-Jun and total c-Jun. Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of inhibition.

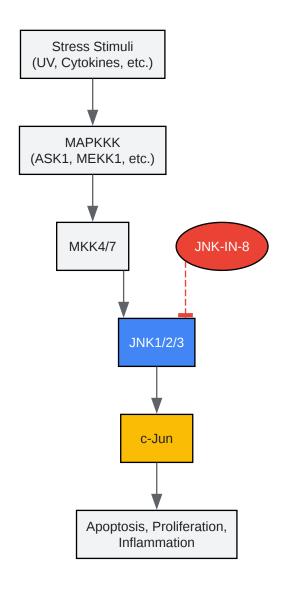
Preparation of JNK-IN-8 for In Vivo Administration

This protocol provides an example of how to prepare JNK-IN-8 for intraperitoneal (i.p.) injection in mice.

- Stock Solution: Prepare a concentrated stock solution of JNK-IN-8 in DMSO (e.g., 40 mg/mL).[1]
- Vehicle Preparation: Prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline.
- Final Formulation:
 - \circ To prepare a 1 mL working solution, add 50 μ L of the 40 mg/mL JNK-IN-8 stock solution to 400 μ L of PEG300 and mix until clear.[1]
 - Add 50 µL of Tween-80 to the mixture and mix thoroughly.
 - Add 500 µL of saline to bring the final volume to 1 mL.[1]
- Administration: The final solution should be prepared fresh on the day of use and administered to the animals at the desired dosage (e.g., 10-20 mg/kg).[1][6]

Mandatory Visualizations

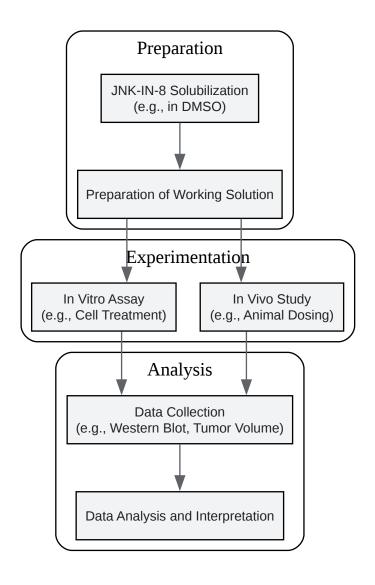




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Caption: JNK signaling pathway and the inhibitory action of JNK-IN-8.





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Caption: General experimental workflow for using JNK-IN-8.

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